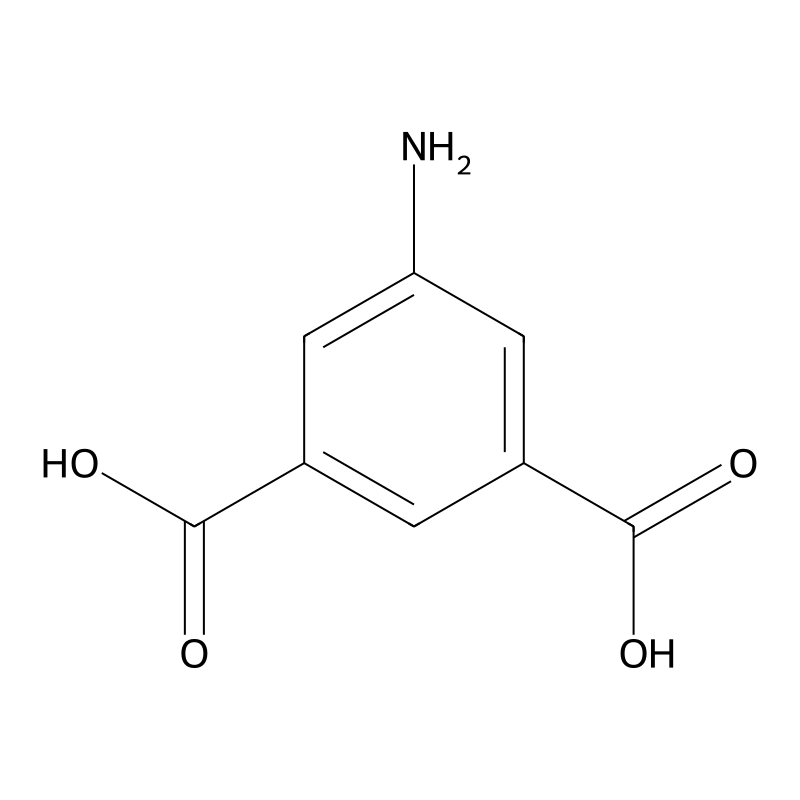

5-Aminoisophthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

5-Aminoisophthalic acid is an amino-functionalized dicarboxylic acid with the chemical formula C₈H₇N₁O₄. It features two carboxylic acid groups and an amino group attached to an isophthalic acid backbone. This compound is notable for its potential applications in various fields, including materials science and medicinal chemistry, owing to its unique structural properties and reactivity.

Currently, there is no scientific research available on the specific mechanism of action of 5-AIA in biological systems.

Precursor for Polymer Synthesis

AIPA is a valuable precursor for the synthesis of various polymers, including:

- Poly(5-aminoisophthalic acid): This polymer is synthesized through an oxidative polymerization reaction of AIPA. It exhibits interesting properties like thermal stability and potential applications in flame retardants and electronic materials [].

- Poly(benzimidazole-co-aniline) (PBIANI): This copolymer is prepared via condensation polymerization of AIPA with 3,3′-diaminobenzidine. PBIANI demonstrates potential applications in proton exchange membranes for fuel cells due to its good proton conductivity and thermal stability [].

Potential Applications in Medicine

AIPA has been explored for its potential applications in the field of medicine. Studies suggest that AIPA might possess:

- Antimicrobial activity: A study reported the in-vitro antibacterial activity of AIPA against various bacterial strains, including Escherichia coli and Staphylococcus aureus []. However, further research is necessary to understand the mechanisms and potential effectiveness of AIPA as an antimicrobial agent.

- Anticancer properties: Preliminary research indicates that AIPA might exhibit antitumor activity against certain cancer cell lines []. However, these findings are based on in-vitro studies, and further investigations are needed to assess the potential therapeutic efficacy and safety of AIPA in cancer treatment.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, useful in polymer synthesis.

- Amidation: The amino group can form amides with acyl chlorides or other carboxylic acids, expanding its utility in organic synthesis.

- Metal Coordination: 5-Aminoisophthalic acid can act as a ligand in coordination chemistry, forming metal-organic frameworks and complexes with various transition metals .

Research indicates that 5-aminoisophthalic acid exhibits biological activity, particularly in the development of chemosensors and gelators. For instance, it has been incorporated into fluorescent chemosensors for selective detection of metal ions . Additionally, its derivatives have shown potential as antimicrobial agents and in drug delivery systems due to their ability to form stable complexes with biologically relevant molecules .

Several methods exist for synthesizing 5-aminoisophthalic acid:

- Direct Amination: Isophthalic acid can be directly aminated using ammonia or amines under high-temperature conditions.

- Reduction of Nitration Products: Starting from 5-nitroisophthalic acid, reduction processes using catalytic hydrogenation or chemical reducing agents can yield 5-aminoisophthalic acid.

- Sonochemical Methods: Recent studies have demonstrated the use of sonochemistry to enhance the reaction rates and yields during synthesis .

5-Aminoisophthalic acid has diverse applications across various fields:

- Material Science: It is used as a building block for synthesizing metal-organic frameworks and supramolecular gels, which exhibit unique mechanical properties .

- Fluorescent Probes: Its derivatives are employed in developing fluorescent probes for detecting ions and small molecules .

- Pharmaceuticals: The compound's ability to form stable complexes makes it a candidate for drug delivery systems and therapeutic agents .

Interaction studies involving 5-aminoisophthalic acid often focus on its coordination with metal ions. For example, complexes formed with zinc ions have been investigated for their mechanical properties and structural integrity under stress conditions. These studies reveal the compound's potential in creating robust materials with desirable properties for various applications .

Several compounds share structural similarities with 5-aminoisophthalic acid, including:

- Isophthalic Acid: Lacks the amino group but shares the dicarboxylic structure; primarily used in polyester production.

- Phthalic Acid: A simpler structure without the amino functionality; commonly used in plasticizers and resins.

- Aminobenzoic Acid: Contains an amino group but only one carboxylic group; used in dye manufacturing.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Aminoisophthalic Acid | Dicarboxylic Acid | Contains both amino and carboxylic groups |

| Isophthalic Acid | Dicarboxylic Acid | No amino group; used mainly in polymers |

| Phthalic Acid | Dicarboxylic Acid | Simpler structure; widely used in plasticizers |

| Aminobenzoic Acid | Monocarboxylic Acid | Single carboxylic group; important for dyes |

The uniqueness of 5-aminoisophthalic acid lies in its dual functionality as both an amino and dicarboxylic compound, allowing it to participate in a broader range of

XLogP3

GHS Hazard Statements

H302 (32.2%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (81.36%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.61%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (79.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant